Indeno[1,2,3-de]isoquinoline
Description
Historical Context of Indenoisoquinoline Discovery and Initial Investigations
The history of the indeno[1,2,3-de]isoquinoline ring system, also known as 2-azafluoranthene, dates back to 1948 when it was first identified as a component of coal tar. cdnsciencepub.com The initial structural elucidation was accomplished through chemical degradation to known compounds. cdnsciencepub.com A decade later, in 1958, the first laboratory synthesis of the parent compound, indeno[1,2,3-ij]isoquinoline, was achieved by Campbell and Reid, who started from a fluorenone precursor and also described some of its physical properties and reactions. cdnsciencepub.com
A significant milestone in the field occurred in 1972 when Cava and his colleagues isolated the alkaloids rufescine and imeluteine. cdnsciencepub.com Through spectral analysis and synthesis, they demonstrated that these natural products were methoxylated derivatives of the indeno[1,2,3-ij]isoquinoline core. cdnsciencepub.com These discoveries laid the foundational chemical knowledge for the field. However, the full therapeutic potential of this class of compounds began to be realized with the later discovery that certain indenoisoquinolines could inhibit the enzyme topoisomerase I (Top1). acs.orgacs.orgnih.gov This finding was pivotal, sparking a comprehensive, structure-based drug design research program aimed at developing novel anticancer agents. acs.orgacs.org
Significance and Contemporary Relevance within Organic and Medicinal Chemistry Research
The this compound scaffold is of immense contemporary relevance, primarily due to its role as a non-camptothecin topoisomerase I inhibitor. nih.gov Topoisomerase I is a crucial enzyme in DNA replication and a validated target for cancer therapy. nih.gov Indenoisoquinolines offer several potential advantages over the clinically used camptothecin-based drugs (e.g., topotecan (B1662842) and irinotecan), including greater chemical stability, as they lack the labile α-hydroxy-lactone E-ring characteristic of camptothecins. nih.govascopubs.org They also form more persistent DNA-enzyme cleavage complexes and may overcome certain mechanisms of drug resistance. nih.govnih.govascopubs.org This has led to a surge of interest in the design and synthesis of new indenoisoquinoline derivatives, with three compounds—indotecan (LMP400), indimitecan (B1684459) (LMP776), and LMP744—advancing into Phase I clinical trials for cancer patients. acs.orgacs.orgnih.gov
The significance of indenoisoquinolines has expanded beyond Top1 inhibition. acs.orgacs.org By modifying the substitution patterns on the core scaffold, researchers have developed derivatives that target a wide array of other biological macromolecules. acs.orgacs.org These include Poly (ADP-ribose) polymerase-1 (PARP-1), the MYC promoter G-quadruplex, Topoisomerase II, the estrogen receptor, and VEGFR-2, among others. acs.orgacs.orgnih.gov This multi-target capability suggests that indenoisoquinolines could be valuable for treating a range of diseases beyond cancer. acs.orgacs.org The expanding knowledge base continues to drive advancements in the synthesis, pharmacology, and potential therapeutic uses of this important class of compounds. acs.org
Research Data on Key Indenoisoquinoline Derivatives
The following table summarizes key research findings for selected this compound derivatives, highlighting their biological targets and significance in research.
| Compound Name | Key Research Findings | Primary Biological Target(s) | Reference(s) |
| Indotecan (LMP400) | An experimental anticancer agent that has entered Phase I clinical trials. nih.govacs.org | Topoisomerase I | nih.govacs.org |
| Indimitecan (LMP776) | An experimental anticancer agent that has entered Phase I clinical trials. nih.govacs.org | Topoisomerase I | nih.govacs.org |
| LMP744 | An experimental anticancer agent that has entered Phase I clinical trials. nih.govascopubs.org | Topoisomerase I | nih.govascopubs.org |
| Rufescine | A naturally occurring alkaloid isolated from Abuta rufescens and Abuta imene. cdnsciencepub.com | Not specified | cdnsciencepub.com |
| Imeluteine | A naturally occurring alkaloid isolated from Abuta rufescens and Abuta imene. cdnsciencepub.com | Not specified | cdnsciencepub.com |
| MJ-III-65 (NSC 706744) | A dimeric indenoisoquinoline derivative with potent antiproliferative activity. capes.gov.br | Topoisomerase I, DNA Intercalator | capes.gov.br |
| 6,9-dimethoxy-11H-indeno[1,2-c]quinolin-11-one | Inhibits RANKL-induced osteoclast formation. nih.govacs.org | Osteoclastogenesis Pathway | nih.govacs.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
7148-92-7 |
|---|---|
Molecular Formula |
C15H9N |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-azatetracyclo[7.6.1.05,16.010,15]hexadeca-1(16),2,4,6,8,10,12,14-octaene |
InChI |
InChI=1S/C15H9N/c1-2-6-12-11(5-1)13-7-3-4-10-8-16-9-14(12)15(10)13/h1-9H |
InChI Key |
AZEXTOPKZARAGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=CN=CC2=C43 |
Origin of Product |
United States |
Synthetic Methodologies for Indeno 1,2,3 De Isoquinoline and Analogues
Multi-step Synthesis Approaches
Multi-step synthesis provides a robust and often flexible approach to constructing the indeno[1,2,3-de]isoquinoline framework. These strategies rely on the sequential construction of the fused ring system from simpler, readily available starting materials.
Retrosynthetic analysis is crucial for devising logical pathways to complex molecules like this compound. This process involves mentally deconstructing the target molecule into simpler precursors, known as synthons, and their corresponding synthetic equivalents.
Several key disconnection strategies have been successfully employed:
Isoquinolinone-Based Disconnection: A common strategy involves disconnecting the five-membered ring, leading to an 8-phenylisoquinoline (B3279826) derivative as a key precursor. cdnsciencepub.comthieme-connect.com For instance, 1,2,3,10b-tetrahydro-5,6,8,9-tetramethoxy-1-methylindeno[1,2,3-ij]isoquinoline can be retrosynthetically traced back to an 8-phenyl-3,4-dihydro-1(2H)isoquinolinone intermediate. cdnsciencepub.comcdnsciencepub.comresearchgate.net This isoquinolinone itself is prepared through a multi-step sequence, often starting from simpler aromatic building blocks. cdnsciencepub.com
Fluorenone-Based Disconnection: An alternative approach involves disconnecting the nitrogen-containing ring, identifying a fluorenone derivative as the primary precursor. The synthesis of the parent this compound (also known as 2-azafluoranthene) was first reported from a fluorenone precursor. cdnsciencepub.com
Pschorr Cyclization Precursors: Another disconnection reveals a 1-(2-aminophenyl)-3,4-dihydroisoquinoline intermediate. cdnsciencepub.com This class of compounds can undergo an intramolecular Pschorr cyclization upon diazotization to form the crucial C-C bond that closes the five-membered ring. cdnsciencepub.com
Condensation Precursors for Analogues: For the related indeno[1,2-c]isoquinoline system, a primary disconnection strategy involves breaking the molecule at the indene (B144670) and isoquinoline (B145761) junctions. This leads to precursors like substituted Schiff bases and homophthalic anhydrides, which can be condensed to form the core structure. nih.govacs.org
The choice of disconnection and corresponding precursors is often guided by the availability of starting materials and the desired substitution pattern on the final molecule.
| Precursor Type | Target System | Synthetic Strategy | Reference |
| 8-Phenyl-l(2H)isoquinolinone | Indeno[1,2,3-ij]isoquinoline | Vilsmeier-Haack Cyclization | cdnsciencepub.com, cdnsciencepub.com, researchgate.net |
| Fluorenone | This compound | Multi-step conversion | cdnsciencepub.com |
| 1-(2-Aminophenyl)-dihydroisoquinoline | Indeno[1,2,3-ij]isoquinoline | Pschorr Cyclization | cdnsciencepub.com |
| Schiff Bases & Homophthalic Anhydrides | Indeno[1,2-c]isoquinoline | Condensation & Cyclization | nih.gov, acs.org |
| Benzimidates & Diazo Compounds | Indeno[1,2-c]isoquinoline | Rh-catalyzed C-H activation | sioc-journal.cn |
Cascade reactions, where multiple bond-forming events occur in a single operation, offer an efficient and atom-economical route to complex heterocyclic systems.
A notable multi-step synthesis that builds the isoquinolinone precursor for indeno[1,2,3-ij]isoquinolines involves a six-step sequence starting from 2-(2,3,4-trimethoxyphenyl)-4,4-dimethyl-2-oxazoline. cdnsciencepub.comresearchgate.net This pathway demonstrates a linear approach where intermediates are isolated and carried forward to construct the key 8-phenylisoquinolinone.
More advanced strategies employ transition-metal-catalyzed cascade reactions. For example, a powerful method for synthesizing libraries of dihydroindeno[1,2-c]isoquinolines utilizes a sequential copper(I)/palladium(0)-catalyzed protocol. nih.govdovepress.com This process involves:
An initial copper(I)-catalyzed three-component coupling of an imine, an acyl chloride, and a vinyl stannane. nih.gov
A subsequent intramolecular Heck reaction initiated by a palladium(0) catalyst, which leads to the formation of the fused five-membered ring. nih.gov
Rhodium-catalyzed reactions have also been developed, such as the construction of indene[1,2-c]isoquinoline-11-one from a benzimidate and an α-diazo carbonyl compound. sioc-journal.cn This reaction proceeds through a C-H activation/carbenoid insertion/dehydration cascade. sioc-journal.cn Furthermore, vanadium-catalyzed radical cascades provide access to trifluoromethylated indeno[1,2-c]quinolines, showcasing a modern approach to assembling the fused polycyclic system through a 6-exo/5-endo bicyclization process. acs.org
Strategic Disconnections and Precursor Identification
Cyclization Reactions for Fused Ring System Formation
The final ring-closing step is a critical transformation in the synthesis of the this compound scaffold. Both intramolecular pathways and externally mediated reactions are employed to construct the final fused ring.
Intramolecular cyclizations are elegant methods for forming the final ring of the this compound system, often proceeding with high regioselectivity.
Pschorr Cyclization: This classical reaction has been used in the synthesis of methoxylated derivatives of this compound, such as the alkaloids rufescine and imeluteine. cdnsciencepub.com The key step is the intramolecular cyclization of a diazonium salt derived from a 1-(2-aminophenyl)-l,2,3,4-tetrahydroisoquinoline, which forms the five-membered ring. cdnsciencepub.com
Friedel-Crafts Type Reactions: Acid-catalyzed intramolecular cyclizations are common. For the synthesis of indeno[1,2-c]isoquinolines, cis-3-aryl-4-carboxyisoquinolones are cyclized in the presence of reagents like thionyl chloride, which promotes an intramolecular Friedel-Crafts acylation. nih.govacs.org
Photochemical Cyclization: A novel approach for building the lactam unit of indeno[1,2-c]isoquinolinedione analogues involves a six-π-electron photocyclization. thieme-connect.com This key step uses adequately functionalized N-styryl benzamides, which upon irradiation, undergo an electrocyclic ring closure to form the isoquinolone ring system. thieme-connect.com
Intramolecular Diels-Alder Furan (IMDAF) Cyclization: The IMDAF reaction serves as a method to construct 8-aryl-3,4-di-hydroisoquinolin-1(2H)-ones, which are direct precursors to the indeno[1,2,3-ij]isoquinoline system. thieme-connect.com
The efficiency and outcome of cyclization reactions are often dependent on the choice of catalyst, reagent, and solvent.
Vilsmeier-Haack Conditions: The cyclization of 8-phenyl-l(2H)isoquinolinones to form the indeno[1,2,3-ij]isoquinoline ring system can be achieved by treatment with phosphorus oxychloride (POCl₃). cdnsciencepub.comcdnsciencepub.com This reaction proceeds under Vilsmeier conditions, generating an isoquinolinium salt that can be subsequently reduced to the final tetrahydroindeno[1,2,3-ij]isoquinoline product. cdnsciencepub.com
Transition Metal Catalysis:
Rhodium (Rh): Rhodium(III) catalysts are effective in mediating C-H activation and annulation reactions with diazo compounds to form the indeno[1,2-c]isoquinoline core. sioc-journal.cn The reaction between benzimidates and α-diazo-1,3-diketones proceeds via a [4+2] oxidative annulation. sioc-journal.cn
Palladium (Pd): Palladium(0) catalysts are used to initiate intramolecular Heck reactions, which are instrumental in sequential protocols for closing the five-membered ring of dihydroindeno[1,2-c]isoquinolines. nih.gov
Vanadium (V): Vanadium catalysts have been shown to promote a radical cascade trifluoromethylation/cyclization of 1,7-enynes, yielding trifluoromethylated indeno[1,2-c]quinolines. acs.org
Acid-Mediated Cyclization: Strong acids are frequently used to catalyze the ring-closing step. The cyclization of a diacid intermediate, formed from the condensation of dimethyl homophthalate and 3,4-dimethoxybenzaldehyde, is achieved using concentrated sulfuric acid at low temperatures to produce an indeno[1,2-c]isochromene skeleton, a precursor to nitrogenated analogues. tandfonline.com
Intramolecular Cyclization Pathways
Derivatization and Structural Modification Strategies
Once the core this compound scaffold is synthesized, further derivatization allows for the fine-tuning of its properties. These modifications can be made to the aromatic rings or to the nitrogen atom of the isoquinoline moiety.
Side-Chain Installation: The introduction of side chains, particularly on the lactam nitrogen, is a key strategy for modifying the properties of indeno[1,2-c]isoquinoline analogues. The presence of an aminoalkyl side chain has been identified as a key feature for potent biological activity in some series. nih.govacs.org For example, a hydroxyethylaminopropyl side chain can be installed on the lactam nitrogen of halogenated indenoisoquinolines. nih.gov
Aromatic Ring Substitution: The synthesis of analogues with varied substitution patterns on the aromatic rings is a common objective. This is often achieved by starting with appropriately substituted precursors. For instance, a series of fluorinated and chlorinated indeno[1,2-c]isoquinolines have been synthesized to create analogues of nitro-substituted compounds. nih.gov These syntheses often involve multi-step sequences starting from substituted phthalides. nih.gov
Functional Group Interconversion:
Reduction: The core this compound structure can be reduced to its dihydro or tetrahydro derivatives using reagents like sodium borohydride (B1222165), which can lead to compounds with different conformational and electronic properties. cdnsciencepub.com
Alkylation/Acylation: Specific positions on the heterocyclic core can be targeted for modification. The hydroxyl group at the C-2 position of certain indeno[1,2-c]isoquinoline-5,12(6H)-dione derivatives has been used as a handle for further alkylation to introduce diverse side chains. acs.org
Halogenation: The introduction of halogens can be accomplished by using halogenated starting materials or through direct halogenation reactions on the core or its precursors. For example, NBS can be used to oxidize the methylene (B1212753) carbon of a phthalide (B148349) intermediate to a bromophthalide, a key step in the synthesis of some halogenated analogues. nih.gov
These derivatization strategies are essential for developing structure-activity relationships and for optimizing the characteristics of the this compound scaffold for various applications.
Substitution on the Nitrogen Atom of the Isoquinoline Moiety
Modification of the lactam nitrogen in the isoquinoline portion of the this compound framework is a common strategy to modulate the properties of these compounds. A prevalent method for introducing substituents at this position involves a two-step condensation reaction. This process typically begins with the reaction between 2-carboxybenzaldehyde (B143210) and phthalide, which is then followed by treatment with a variety of primary amines to yield the corresponding N-substituted indenoisoquinolines. nih.gov
This approach allows for the incorporation of a wide array of functional groups on the nitrogen atom. For instance, N-allylindenoisoquinoline has been synthesized and subsequently used as a versatile intermediate for further derivatization. nih.gov The introduction of side chains containing hydroxyl groups, such as a 2-hydroxypropyl group, has been shown to be beneficial for the cytotoxic activity of these compounds. nih.gov
Furthermore, the attachment of aminoalkyl side chains to the lactam nitrogen has been identified as a key feature for enhancing biological activity. rsc.org The length and nature of these chains can be varied, and the terminal amino group can be further modified or incorporated into heterocyclic systems. For example, derivatives with morpholine (B109124) and imidazole (B134444) motifs appended to the lactam side chain have been synthesized and shown to possess enhanced biological activity compared to analogues lacking these nitrogenous substituents. rsc.org The synthesis of these compounds often starts from a key intermediate, such as one bearing an alkyl bromide functionality, which can readily undergo nucleophilic displacement with a variety of primary and secondary amines to introduce the desired heterocyclic substituents. rsc.org
A selection of N-substituted this compound analogues and their synthetic precursors are detailed in the table below.
| Precursor | Reagent | Resulting N-Substituent | Reference |
| Indenobenzopyran | Primary Amine (e.g., Allylamine) | Allyl | nih.gov |
| Alkyl Bromide Intermediate | Primary/Secondary Amine (e.g., Morpholine, Imidazole) | Heterocyclic Lactam Substituent | rsc.org |
| Indenoisochromenone | Primary Amine | Varied N-Substituents | nih.gov |
Modification of the Indene and Isoquinoline Rings
Altering the substitution patterns on the indene and isoquinoline rings of the this compound core is another critical avenue for synthetic exploration and the optimization of biological activity. Structure-activity relationship studies have encompassed modifications on the A, C, and D rings of the indenoisoquinoline scaffold. nih.gov
For the isoquinoline moiety (A and B rings), the introduction of substituents such as methoxy (B1213986) groups has been investigated. For example, 2,3-dimethoxy-substituted isoquinoline rings have been incorporated into the indenoisoquinoline structure. scispace.com Nitration of the isoquinoline ring has also been shown to significantly enhance biological activity. mdpi.com The synthesis of these modified isoquinoline precursors is a key step. For instance, 3-nitroindenoisoquinolines can be prepared, and this nitro group can serve as a handle for further transformations or as a critical pharmacophoric element. rsc.org Fluorinated and chlorinated analogues have also been synthesized to explore the effects of halogenation on the isoquinoline part of the molecule. mdpi.com
Systematic modifications have also been made to the indenone ring (D ring). The effects of introducing electron-rich methoxy substituents, their positional isomers, and the steric requirements for these substituents have been studied. mdpi.com For example, a single methoxy group at the 9-position has been found to confer superior biological activity in some cases. mdpi.com The synthesis of these derivatives often involves starting with appropriately substituted phthalide or homophthalic anhydride (B1165640) precursors. For instance, to create 3,4-dichloroindenoisoquinolines, the synthesis can start from 3,4-dichlorophthalic acid, which is converted to the corresponding phthalide and then used in the condensation reaction. mdpi.com Similarly, the strategic placement of fluorine and cyano groups on the indenone ring has been explored, with some of these modifications showing favorable biological outcomes. scispace.com
The following table summarizes some of the modifications made to the indene and isoquinoline rings.
| Ring | Substituent | Position(s) | Synthetic Precursor Example | Reference |
| Isoquinoline (A-ring) | Methoxy | 2, 3 | 2,3-dimethoxy-substituted isoquinoline precursor | scispace.com |
| Isoquinoline (A-ring) | Nitro | 3 | 5-nitrohomophthalic acid | mdpi.comhaui.edu.vn |
| Isoquinoline (A-ring) | Fluoro, Chloro | 2, 3 | Halogenated phthalic acid | mdpi.com |
| Indene (D-ring) | Methoxy | 9 | Methoxy-substituted indenone precursor | mdpi.com |
| Indene (D-ring) | Fluoro, Cyano | 9 | Substituted indenone precursor | scispace.com |
Advanced Derivatization for Enhanced Research Utility
The versatile this compound scaffold can be further derivatized to create sophisticated molecular tools for chemical biology and medicinal chemistry research. These advanced derivatives can be designed as probes to investigate biological pathways, identify molecular targets, or enhance drug delivery.
Another advanced application is the creation of targeted drug delivery systems. Indenoisoquinolines have been conjugated to targeting moieties, such as folic acid, to selectively deliver the cytotoxic agent to cancer cells that overexpress the folate receptor. acs.org This involves the synthesis of an indenoisoquinoline derivative with a suitable linker for attachment to the folate molecule. acs.org
Furthermore, the indenoisoquinoline core can be functionalized to serve as a chemical probe for target identification and binding studies. This can include the incorporation of:
Fluorescent labels: The synthesis of fluorescently labeled indenoisoquinolines would allow for visualization of their subcellular localization and interaction with biological targets. mdpi.com
Photoaffinity labels: The introduction of a photoreactive group, such as a diazirine or benzophenone, onto the indenoisoquinoline scaffold can enable photoaffinity labeling studies. scispace.combohrium.comdntb.gov.ua Upon photoactivation, these probes form a covalent bond with their binding partners, allowing for their identification.
Biotin (B1667282) tags: The synthesis of biotinylated indenoisoquinolines can facilitate the purification and identification of their protein targets through affinity chromatography. acs.org
The synthesis of these advanced derivatives typically involves the modification of a pre-formed indenoisoquinoline core or the use of a functionalized building block in the initial synthetic sequence. For instance, a hydroxylated indenoisoquinoline can serve as a handle to attach linkers for conjugation to biotin or a fluorescent dye. nih.gov
Emerging Synthetic Approaches
In addition to established methods, new and more efficient synthetic strategies are continuously being developed to construct the this compound skeleton. These emerging approaches often offer advantages in terms of step economy, functional group tolerance, and the ability to generate molecular diversity.
Ring-Closing Metathesis (RCM) in Indenoisoquinoline Synthesis
Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of cyclic structures in organic synthesis. wikipedia.org In the context of indenoisoquinoline synthesis, a strategy combining a Suzuki–Miyaura cross-coupling reaction with RCM has been reported. nih.govacs.orgacs.org This approach allows for the construction of the indeno[1,2-c]isoquinolin-5,11-dione core. The key steps involve the coupling of appropriate building blocks to create a diene precursor, which then undergoes intramolecular metathesis to form one of the rings of the indenoisoquinoline system. This method highlights the utility of modern catalytic reactions in assembling complex heterocyclic scaffolds.
Photoinduced Cyclization Reactions
Photoinduced reactions offer mild and often unique pathways for the synthesis of complex molecules. For the construction of related poly-N-heterocyclic systems, a copper-catalyzed photoinduced radical domino cyclization of ynamides has been developed. sorbonne-universite.frnih.gov This method allows for the formation of multiple rings in a single step under visible light irradiation. While not directly applied to this compound in the cited example, the principle of using light to initiate a radical cascade for the formation of fused heterocyclic systems represents a promising future direction. nih.gov Similarly, visible-light-induced radical cascade cyclization reactions have been used to synthesize the indolo[2,1-a]isoquinoline core, demonstrating the potential of photoredox catalysis in this area. rsc.org
Cascade and Tandem Reaction Protocols
Cascade and tandem reactions, where multiple bond-forming events occur in a single pot, are highly efficient for building molecular complexity. Several such strategies have been applied to the synthesis of indenoisoquinolines and related structures.
Copper-Catalyzed Tandem Reactions: A one-pot, copper(II)-catalyzed tandem reaction of 2-iodobenzamides with 1,3-indanedione derivatives has been developed for the concise synthesis of indenoisoquinolines. nih.govresearchgate.net This methodology is notable for its operational simplicity and has been used to synthesize clinically active topoisomerase I inhibitors. nih.gov
Rhodium-Catalyzed Cascade Annulation: An efficient synthesis of N-substituted indeno[1,2-c]isoquinolinones has been achieved through a rhodium(III)-catalyzed C-H bond activation followed by a [4+2] cyclization cascade. researchgate.net This process, starting from readily available 2-phenyloxazolines and 2-diazo-1,3-indandiones, proceeds through C-H functionalization, intramolecular annulation, elimination, and ring-opening in a one-pot manner. researchgate.net
Intramolecular Heck Reaction Cascades: The intramolecular Heck reaction is a reliable method for ring construction. organicreactions.orgwikipedia.org A sequential copper(I)/palladium(0)-catalyzed multicomponent coupling and annulation protocol has been developed where an intramolecular Heck reaction is a key step in the cyclization to form the indenoisoquinoline core. nih.gov This palladium-catalyzed cyclization of an amide precursor proceeds to yield the desired heterocyclic system. nih.gov In other work, a radical cyclization of a styrene (B11656) derivative has been used to afford a dihydro-5H-indeno[1,2-c]isoquinolin-5-one. scispace.com
These emerging synthetic approaches provide powerful and efficient alternatives for the construction of the this compound scaffold, facilitating the generation of diverse libraries of analogues for biological evaluation.
Cross-Coupling Reactions in Indenoisoquinoline Scaffold Construction
The construction of the complex polycyclic framework of indenoisoquinoline has been significantly advanced by the application of transition-metal-catalyzed cross-coupling reactions. These powerful C-C bond-forming strategies allow for the convergent assembly of the scaffold from simpler, readily available precursors. researchgate.net Among these, the Suzuki-Miyaura and Heck reactions have emerged as particularly effective tools.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds, favored for its mild reaction conditions and the commercial availability and stability of its organoboron reagents. beilstein-journals.org This reaction has been strategically employed in the synthesis of indenoisoquinolines, often in a sequential manner involving an intermolecular coupling followed by an intramolecular cyclization step. arkat-usa.org
One prominent strategy involves a palladium-catalyzed Suzuki coupling between a bromo indenone derivative and an arylboronic acid, which is then followed by an acid-mediated deprotection and cyclization to furnish the final indenoisoquinoline core. arkat-usa.org For instance, 2-bromo-3-(arylamino)-1H-inden-1-one precursors can be coupled with (2-(methoxycarbonyl)phenyl)boronic acid using a Pd(PPh₃)₄ catalyst and K₂CO₃ as a base in 1,4-dioxane. Subsequent treatment with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) facilitates the deprotection and intramolecular annulation to yield the indenoisoquinoline derivatives in moderate to good yields. arkat-usa.org
Another approach combines Suzuki-Miyaura coupling with ring-closing metathesis (RCM) to construct indeno[1,2-c]isoquinoline-5,11-diones. sciforum.netnih.gov This sequence demonstrates the power of combining different catalytic transformations to achieve molecular complexity. For example, a Suzuki-Miyaura reaction can be used to introduce an aryl group, which is then elaborated into a diene substrate suitable for a subsequent RCM reaction to form the six-membered lactam ring of the indenoisoquinoline system. beilstein-journals.orgsciforum.net
The table below summarizes representative examples of Suzuki-Miyaura coupling reactions used in the synthesis of indenoisoquinoline precursors.
Table 1: Examples of Suzuki-Miyaura Coupling in Indenoisoquinoline Synthesis
| Starting Materials | Boronic Acid/Ester | Catalyst System | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-bromo-3-(N-Boc-4-methoxyanilino)-1H-inden-1-one | (2-(methoxycarbonyl)phenyl)boronic acid | Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane, 100 °C, then TFA/DCM | Indenoisoquinoline | 78% | arkat-usa.org |
| 2-bromo-3-(N-Boc-4-chloroanilino)-1H-inden-1-one | (2-(methoxycarbonyl)phenyl)boronic acid | Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane, 100 °C, then TFA/DCM | Indenoisoquinoline | 75% | arkat-usa.org |
| 2-bromo-3-(N-Boc-3-methylanilino)-1H-inden-1-one | (2-(methoxycarbonyl)phenyl)boronic acid | Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane, 100 °C, then TFA/DCM | Indenoisoquinoline | 72% | arkat-usa.org |
Heck Reaction
The Heck reaction, which couples an alkene with an aryl or vinyl halide under palladium catalysis, provides another strategic route to the indenoisoquinoline framework. libretexts.orguwindsor.ca Intramolecular Heck reactions are particularly advantageous as they can overcome the steric hindrance challenges often encountered with highly substituted alkenes in intermolecular versions, and they offer improved regioselectivity and stereoselectivity. libretexts.orgnih.gov
In the context of indenoisoquinoline synthesis, intramolecular Heck reactions can be utilized to construct one of the heterocyclic rings. For example, a suitably functionalized isoquinolone precursor bearing an alkene and an aryl halide can undergo an intramolecular Heck cyclization to forge the indene ring system. This strategy has been applied in the synthesis of various fused heterocyclic systems. researchgate.net While direct application to the core this compound is less commonly cited than the Suzuki reaction, its utility in forming key C-C bonds in related polycyclic structures underscores its potential. researchgate.net
Stereoselective Synthesis Considerations and Methodologies
The biological activity of indenoisoquinoline analogues is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to access enantiomerically pure or enriched compounds is a critical area of research. purdue.edu Methodologies employed include the use of chiral catalysts, chiral auxiliaries, and stereoselective transformations of prochiral precursors.
One of the key synthetic steps that often dictates the final stereochemistry is the creation of the chiral center at the junction of the indene and isoquinoline moieties. A classic approach to inducing stereoselectivity involves the condensation of a homophthalic anhydride with a Schiff base, which generates a cis-diastereomer of the resulting carboxylic acid intermediate with high selectivity. nih.govresearchgate.net Subsequent cyclization reactions can proceed with retention of this stereochemistry.
A notable stereoselective transformation involves the oxidation of a 4-carboxy-3,4-dihydro-3-phenyl-1(2H)-isoquinolone intermediate using thionyl chloride. This reaction proceeds stereoselectively to yield the planar indeno[1,2-c]isoquinoline system. The mechanism of this conversion has been studied to understand the factors controlling the stereochemical outcome. acs.orgcas.cn
More advanced asymmetric catalytic methods have also been developed. For instance, a catalytic enantioselective [4+2] cycloaddition of imines with homophthalic anhydride, using an amide-thiourea organocatalyst, provides a route to chiral lactams which are key precursors for indenoisoquinolines. scispace.com Similarly, rhodium(III)-catalyzed C–H/N–H annulation of cyclic alkenes with benzamides has been shown to produce tetrahydroindeno[1,2-c]isoquinolin-5-ones with high regio- and stereoselectivity. nih.gov This method provides direct access to the core skeleton of related alkaloids in a single step. nih.gov
Gold(I) catalysis has also been applied to the stereoselective synthesis of indeno[2,1-b]thiochromene derivatives, which are structural analogues of indenoisoquinolines. nih.gov This cascade reaction proceeds through a double cyclization process to afford polycyclic structures as single diastereoisomers. nih.gov Furthermore, 1,3-dipolar cycloaddition reactions of azomethine ylides have been developed for the highly regio- and stereoselective synthesis of complex dispirooxindoles that incorporate a pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, demonstrating the power of this method in creating multiple stereocenters with high control. researchgate.net
The table below highlights key findings from stereoselective syntheses relevant to the indenoisoquinoline framework.
Table 2: Research Findings in Stereoselective Indenoisoquinoline Synthesis
| Methodology | Key Precursors | Catalyst/Reagent | Key Feature | Product | Reference |
|---|---|---|---|---|---|
| Asymmetric Annulation | Benzamides, 1H-Indene | [Cp*RhCl₂]₂, AgSbF₆ | Redox-neutral C-H/N-H annulation | (6aS,11aR)-Tetrahydro-5H-indeno[1,2-c]isoquinolin-5-one | nih.gov |
| Stereoselective Oxidation | cis-4-Carboxy-3,4-dihydro-3-phenyl-1(2H)-isoquinolone | Thionyl Chloride | Stereoselective conversion to the aromatic system | Indeno[1,2-c]isoquinoline | acs.org |
| Catalytic Enantioselective Cycloaddition | Imines, Homophthalic anhydride | Amide-thiourea organocatalyst | Formal [4+2] cycloaddition to form chiral lactams | Enantioenriched isoquinolones | scispace.com |
| [3+2] Cycloaddition | Isatins, 1,2,3,4-Tetrahydroisoquinoline | Thiazolo[3,2-a]indole derivative | Highly regio- and stereoselective formation of multiple stereocenters | Dispiropyrrolo[2,1-a]isoquinoline-oxindoles | researchgate.net |
Reaction Mechanisms and Chemical Reactivity of Indeno 1,2,3 De Isoquinoline Systems
Electrophilic Substitution Reactions on Aromatic Rings
The indeno[1,2,3-de]isoquinoline system contains two distinct aromatic regions: the benzene (B151609) ring of the indene (B144670) part and the pyridine (B92270) ring of the isoquinoline (B145761) part. The presence of the nitrogen atom in the isoquinoline moiety significantly influences the regioselectivity of electrophilic aromatic substitution (SEAr) reactions.
In general, the isoquinoline nucleus is less reactive towards electrophiles than naphthalene (B1677914) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system. imperial.ac.ukorganicchemistrytutor.com Electrophilic attack on the pyridine ring is generally difficult. When it does occur, substitution is directed to the C5 and C8 positions of the isoquinoline ring system. imperial.ac.ukdtic.mil
A notable example of electrophilic substitution on an indenoisoquinoline derivative is nitration . Studies on indenoisoquinoline topoisomerase I inhibitors have shown that nitration of the isoquinoline ring can significantly enhance biological activity. nih.gov This suggests that the indenoisoquinoline core is sufficiently reactive to undergo nitration. While specific studies on the parent this compound are limited, the nitration of substituted indenoisoquinolines highlights the accessibility of this reaction. For instance, the introduction of a nitro group onto the isoquinoline portion of the molecule has been a key strategy in developing potent anticancer agents. nih.govnih.gov The conditions for such nitrations typically involve treating the indenoisoquinoline with a nitrating agent. The exact position of nitration will be influenced by the existing substituents on the rings.
The reactivity towards other electrophiles, such as halogens or acyl groups, would likely follow similar principles, with substitution favoring the carbocyclic portion of the molecule or specific positions on the isoquinoline ring (C5 and C8) depending on the reaction conditions and the substitution pattern of the starting material. saskoer.calibretexts.org
Reduction Reactions and Formation of Dihydro/Tetrahydro Derivatives
The isoquinoline part of the this compound system can be selectively reduced to yield dihydro- and tetrahydro- derivatives. These reactions are crucial for synthesizing a variety of biologically active compounds.
A common method for the synthesis of tetrahydroindeno[1,2,3-de]isoquinolines involves the reduction of the corresponding indenoisoquinolinium salts. cdnsciencepub.com For example, 1-methyl- and 1-benzyl-5,6,8,9-tetramethoxyindeno[1,2,3-ij]isoquinolinium salts can be reduced in good yield to the corresponding 1,2,3,10b-tetrahydro derivatives using sodium borohydride (B1222165) (NaBH4) in ethanol (B145695) at 0°C. cdnsciencepub.com Sodium borohydride is a mild reducing agent that selectively reduces the iminium bond of the isoquinolinium salt without affecting the aromatic rings. wikipedia.org
The general reaction can be depicted as follows: Indenoisoquinolinium Salt + NaBH4 → Tetrahydrothis compound
Another example involves the reduction of a carbonyl group on the indenoisoquinoline scaffold. The ketone on a 3-amino-6-(3'-aminopropyl)-5H-indeno[1,2-c]isoquinoline-5,11-(6H)dione was reduced to the corresponding alcohol using sodium borohydride in methanol. nih.gov This demonstrates the utility of borohydride reagents in selectively reducing specific functional groups on the complex indenoisoquinoline framework.
Catalytic hydrogenation is another potential method for the reduction of the indenoisoquinoline system, although specific examples for the parent compound are not prevalent in the literature surveyed. This method is widely used for the reduction of quinolines and isoquinolines to their tetrahydro derivatives. nih.govmdpi.com
| Precursor | Reducing Agent | Product | Reference |
| 1-Methyl-5,6,8,9-tetramethoxyindeno[1,2,3-ij]isoquinolinium salt | Sodium Borohydride | 1-Methyl-1,2,3,10b-tetrahydro-5,6,8,9-tetramethoxyindeno[1,2,3-ij]isoquinoline | cdnsciencepub.com |
| 1-Benzyl-5,6,8,9-tetramethoxyindeno[1,2,3-ij]isoquinolinium salt | Sodium Borohydride | 1-Benzyl-1,2,3,10b-tetrahydro-5,6,8,9-tetramethoxyindeno[1,2,3-ij]isoquinoline | cdnsciencepub.com |
| 3-Amino-6-(3'-aminopropyl)-5H-indeno[1,2-c]isoquinoline-5,11-(6H)dione | Sodium Borohydride | 3-Amino-6-(3'-aminopropyl)-11-hydroxy-5,6-dihydro-5H-indeno[1,2-c]isoquinolin-5-one | nih.gov |
Condensation Reactions Involving Indenoisoquinoline Precursors
The synthesis of the this compound ring system often involves intramolecular condensation reactions of suitable precursors. These reactions are extensions of classical isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reactions. wikipedia.orgwikipedia.orgresearchgate.net
A key strategy involves the cyclization of 8-phenyl-3,4-dihydro-1(2H)-isoquinolinones. cdnsciencepub.com In a Vilsmeier-Haack type reaction, these lactams are treated with a dehydrating and activating agent like phosphorus oxychloride (POCl3) . This treatment facilitates an intramolecular electrophilic attack of the activated carbonyl group onto the pendant phenyl ring, leading to the formation of the indenoisoquinolinium salt. cdnsciencepub.comorganic-chemistry.org This intermediate is then typically reduced without isolation to the final tetrahydrothis compound derivative. cdnsciencepub.com
Another approach relies on the condensation of substituted Schiff bases with homophthalic anhydrides to generate cis-3-aryl-4-carboxyisoquinolones. nih.gov These intermediates can then be cyclized to the indenoisoquinoline core in the presence of an agent like thionyl chloride (SOCl2) . nih.gov
These condensation reactions are powerful methods for constructing the complex, fused ring system of indenoisoquinolines from more readily available starting materials.
Nucleophilic Dearomatization of Isoquinoline Scaffolds
The dearomatization of N-activated isoquinolinium salts through the addition of nucleophiles is a modern and powerful strategy for the synthesis of complex, bridged isoquinoline derivatives. sioc-journal.cnnih.govacs.org While direct synthesis of this compound via this method is not explicitly detailed in the surveyed literature, the underlying principles are highly relevant for accessing related structures.
In this type of reaction, the isoquinolinium salt acts as an electrophile. Nucleophiles can attack the C1 position, leading to the formation of a 1,2-dihydroisoquinoline (B1215523) intermediate. acs.org If the nucleophile contains a second reactive site, a subsequent intramolecular reaction can lead to the formation of a new ring fused to the isoquinoline core.
For instance, the reaction of isoquinolinium salts with bis-nucleophiles can construct bridged isoquinoline skeletons. sioc-journal.cn This strategy highlights the potential to use a suitably functionalized indene precursor as a nucleophile to react with an isoquinolinium salt, thereby constructing the this compound framework. The electrophilicity of the isoquinolinium salt is key to enabling these transformations under relatively mild conditions. nih.gov
Proposed Reaction Mechanisms for Specific Transformations
Mechanism for the Formation of Tetrahydrothis compound via Bischler-Napieralski type cyclization followed by reduction:
A plausible mechanism for the synthesis of tetrahydroindeno[1,2,3-de]isoquinolines from 8-phenyl-3,4-dihydro-1(2H)-isoquinolinones involves a two-step process:
Vilsmeier-Haack type Cyclization: The lactam precursor is activated by phosphorus oxychloride (POCl3). The lone pair of electrons on the nitrogen atom attacks the phosphorus atom, leading to the formation of a reactive intermediate. An intramolecular electrophilic aromatic substitution then occurs, where the electron-rich pendant phenyl ring attacks the activated carbonyl carbon. Subsequent elimination and aromatization lead to the formation of the indenoisoquinolinium salt. cdnsciencepub.comorganic-chemistry.orgnrochemistry.com
Reduction of the Iminium Ion: The resulting indenoisoquinolinium salt contains a polarized C=N bond (an iminium ion) within the isoquinoline moiety. The hydride (H-) from sodium borohydride (NaBH4) acts as a nucleophile and attacks the electrophilic carbon atom of the iminium ion. This addition of a hydride leads to the formation of the neutral, more stable tetrahydrothis compound. cdnsciencepub.com
This sequence provides a reliable route to the saturated heterocyclic core of the indenoisoquinoline system.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy levels, offering deep insights into the molecule's behavior.
Density Functional Theory (DFT) has become a popular computational method due to its favorable balance of accuracy and computational cost, making it suitable for studying large molecules. ohio-state.edu It is widely used to determine the ground-state geometry and electronic properties of indeno[1,2,3-de]isoquinoline and its analogs. rsc.org The B3LYP hybrid functional is commonly employed for ground-state geometry optimization in these systems. rsc.orgresearchgate.net These calculations help establish the most stable three-dimensional arrangement of atoms and provide a foundation for further analysis.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic excitability and kinetic stability. acs.org
For this compound derivatives, the distribution and energies of these orbitals are key to understanding their behavior. For instance, in related cytotoxic indeno[1,2-b]quinoline-9,11-diones, aromatized versions showed higher binding energies, which was attributed to superior π-π stacking interactions with DNA oligonucleotides. brieflands.com The HOMO-LUMO energy gap can be modulated through strategic chemical modifications. Studies on indeno[1,2-b]fluorene have shown that adding specific substituent groups can lead to a considerable narrowing of the HOMO-LUMO energy gap to as low as 1.5 eV. ugr.esrsc.org Calculations on diindeno[1,2,3-cd:1′,2′,3′-mn]pyrene determined HOMO energies ranging from −5.66 eV to −5.88 eV. researchgate.net Analysis of the HOMO and LUMO energies in indenoisoquinolines in conjunction with Natural Bond Orbital (NBO) analysis has suggested that charge transfer complex formation plays a relatively minor role in the stabilization of their ternary complexes with DNA and topoisomerase I. nih.gov
DFT calculations are instrumental in predicting various electronic properties. The energies of the HOMO and LUMO are directly related to the ionization potential and electron affinity of the molecule, respectively. For example, aza-analogs of diindenopyrene exhibit higher oxidation potentials compared to the parent hydrocarbon, indicating that the introduction of nitrogen hampers oxidation. researchgate.net In studies of 7-azaindenoisoquinolines, it was suggested that introducing nitrogen into the aromatic system could facilitate charge transfer complex formation with DNA, thereby improving π-π stacking interactions. nih.gov Quantum mechanics calculations have also supported the hypothesis that electron-withdrawing groups at specific positions can favor the stabilization of these drugs between DNA base pairs. nih.gov Furthermore, calculations of the electrostatic potential surface maps for indenoisoquinolines and adjacent DNA base pairs have demonstrated electrostatic complementarity, suggesting that electrostatic attraction is a major stabilizing force in their binding orientation within the DNA cleavage complex. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the properties of electronic excited states. ohio-state.edumdpi.comarxiv.org It is widely applied to calculate vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and to understand the nature of electronic transitions. ohio-state.edu
For indenoisoquinoline derivatives, TD-DFT calculations have been successfully used to reproduce and interpret experimental UV-Vis spectra. purdue.eduplos.org An integrated experimental and computational study on the parental indenoisoquinoline compound (NSC314622) and two of its derivatives found that the relative absorption intensities at approximately 270 nm and 290 nm were dependent on solvent polarity. purdue.eduplos.org The calculations, performed at the TD-DFT/B3LYP/6-31+G(d,p) level, accurately reproduced this trend and identified the keto-oxygens at positions 5 and 11 as the principal chromophores involved. purdue.eduplos.org The analysis of the molecular orbitals involved in these transitions showed that the transition at ~270 nm had a more definite contribution from the oxygen atoms compared to the transition at ~290 nm. purdue.edu In another study on diindenopyrenes, TD-DFT calculations revealed that the lowest energy S0→S1 transition is primarily derived from the HOMO→LUMO transition, which correlates with their observed small extinction coefficients. researchgate.net
| Solvent | Experimental (nm) | TD-DFT Calculation (nm) | Transition | |||
|---|---|---|---|---|---|---|
| Peak 1 | Peak 2 | Wavelength | Oscillator Strength (OS) | Assignment | ||
| CCl4 | 270 | 290 | 271 | 0.8 | T2 | H-1→L+1 |
| 292 | 0.5 | T1 | ||||
| DMSO | 270 | 290 | 272 | 0.5 | T2 | H→L |
| 293 | 0.6 | T1 |
Ab initio (from first principles) quantum mechanics calculations provide another avenue for studying molecular properties without reliance on empirical parameters. These methods can be computationally intensive but offer high accuracy.
Ab initio calculations have been used to predict the orientation of indenoisoquinoline derivatives within the ternary cleavage complex formed with DNA and topoisomerase I. nih.gov These studies indicated that π-π stacking interactions between the indenoisoquinoline ring system and the neighboring DNA base pairs play a major role in determining the binding orientation. nih.gov Furthermore, ab initio calculations suggested that introducing a nitrogen atom into the aromatic framework of indenoisoquinolines would facilitate charge transfer complex formation with DNA, which is predicted to enhance the crucial π-π stacking interactions. nih.gov
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or DNA. researchgate.netijpsr.com These studies are crucial in drug discovery and medicinal chemistry for understanding structure-activity relationships.
For the indenoisoquinoline class of compounds, molecular docking has been extensively used to investigate their interactions with their primary biological target, the DNA-topoisomerase I (Top1) complex. researchgate.netijpsr.com The goal of these studies is to understand how these molecules act as Top1 inhibitors. nih.gov Using programs like GOLD or AutoDock, researchers can model the binding of indenoisoquinoline derivatives into the active site of the Top1-DNA cleavage complex. brieflands.comresearchgate.netijpsr.com
Analysis of Ligand-Target Interactions
Computational studies have been pivotal in elucidating the binding modes of indenoisoquinoline derivatives with their primary biological target, the human topoisomerase I (Top1)-DNA complex. researchgate.net Molecular docking and dynamics simulations have provided detailed pictures of how these ligands fit into the binding pocket.
A key interaction for Top1 inhibitory activity involves a hydrogen bond between the carbonyl group on the C ring of the indenoisoquinoline and the side chain of the Arg364 residue in the enzyme. acs.org Another critical residue, Asp533, is also known to be important for enzyme sensitivity. acs.org By designing derivatives with substituents that can interact with these key residues, it is possible to enhance binding affinity. For instance, it was hypothesized that attaching aminoalkyl substituents at the O-2 position could target the carboxylate of Asp533. acs.org
Furthermore, computational analyses have been used to compare the binding of indenoisoquinolines with other Top1 inhibitors, such as camptothecin (B557342). These studies reveal that while both classes of compounds target the same enzyme, they exhibit different stacking behaviors and interaction patterns with the residues in the binding pocket, suggesting distinct inhibition mechanisms. researchgate.netnih.gov
| Indenoisoquinoline Moiety/Substituent | Interacting Target Residue/Component | Type of Interaction | Reference |
|---|---|---|---|
| C-ring Carbonyl Group | Arg364 | Hydrogen Bond | acs.org |
| Aromatic Core (Rings A, B, C, D) | DNA Base Pairs (+1/-1) | π-π Stacking | acs.orgnih.gov |
| O-2 Side Chains (e.g., aminoalkyl groups) | Asp533 | Potential Hydrogen Bond/Electrostatic | acs.org |
| Lactam Side Chain | DNA Major Groove | Spatial Projection | nih.gov |
Elucidation of DNA Intercalation Mechanisms
Indenoisoquinolines exert their biological effect by acting as "Top1 poisons." nih.gov They intercalate into the DNA at the site of Top1-mediated cleavage, stabilizing the covalent Top1-DNA "cleavage complex" and preventing the re-ligation of the DNA strand. nih.govnih.gov This action leads to the accumulation of double-stranded DNA breaks during replication, ultimately triggering apoptosis. nih.gov
Computational modeling has been essential for visualizing this intercalation. The planar, polycyclic aromatic structure of the this compound core is perfectly suited to insert between the base pairs of the DNA double helix. nih.govnih.gov Molecular modeling studies have shown that the indenoisoquinoline molecule orients itself specifically within the cleavage site. The isoquinoline (B145761) ring (rings A and B) typically stacks with the bases of the scissile (cleaved) strand, while the indenone portion (rings C and D) stacks with the bases of the non-cleaved strand. acs.orgnih.gov The stability of this intercalated complex is primarily driven by π-π stacking interactions between the aromatic rings of the compound and the DNA bases. nih.govresearchgate.net
Computational Prediction of Substituent Effects on Binding Affinity
Structure-activity relationship (SAR) studies, heavily supported by computational predictions, have been instrumental in optimizing the potency of indenoisoquinoline derivatives. By systematically modifying substituents at various positions on the scaffold, researchers have identified key structural features that govern binding affinity and biological activity.
Substituents on the Isoquinoline Ring: Nitration of the isoquinoline ring was found to significantly enhance biological activity, particularly when combined with a methylenedioxy group on the indenone ring. nih.gov Conversely, reduction of the nitro group to an aniline (B41778) resulted in a drastic loss of activity. nih.gov More recent studies have sought to replace the potentially toxic nitro group with other functionalities, with computational data suggesting that fluorine and chlorine are suitable bioisosteres that can maintain potent Top1 poisoning activity. nih.gov
Substituents on the Indenone Ring: The indenone ring offers less tolerance for bulky substituents. Modeling studies suggest a strict steric requirement for groups extending toward the non-scissile DNA backbone and emphasize the need for planarity to achieve potent activity. nih.gov A single methoxy (B1213986) group at the 9-position, for example, was found to confer superior biological activity compared to other substitution patterns. nih.gov
Side Chains on the Lactam Nitrogen: The presence and nature of an aminoalkyl side chain on the lactam nitrogen are crucial. acs.org The length of this chain influences activity, with studies on some derivative series indicating that a two-carbon chain may be preferable to a three-carbon one. sci-hub.se The terminal amine group is also important; for instance, converting a primary amine to a tertiary dimethylamine (B145610) or a morpholine (B109124) group was shown to significantly increase Top1 inhibitory activity. acs.org
| Position of Substitution | Substituent Type | Effect on Activity | Reference |
|---|---|---|---|
| 3-position (Isoquinoline) | Nitro (NO₂) | Strongly enhances activity | nih.gov |
| 3-position (Isoquinoline) | Fluorine (F), Chlorine (Cl) | Can effectively replace the nitro group, retaining high activity | nih.gov |
| 3-position (Isoquinoline) | Amino (NH₂) | Greatly reduces or negates activity compared to nitro | nih.gov |
| 9-position (Indenone) | Methoxy (OCH₃) | Confers superior activity | nih.gov |
| Lactam Nitrogen | Aminoalkyl Side Chains | Crucial for potent activity | acs.org |
| Lactam Nitrogen Side Chain | Terminal Tertiary Amine (e.g., dimethylamine, morpholine) | Increases Top1 inhibitory activity compared to primary amine | acs.org |
Studies on Aromaticity and Stability
The aromaticity of the polycyclic this compound system is fundamental to its planarity and its ability to engage in the π-π stacking interactions required for DNA intercalation. While specific computational studies on the aromaticity of the parent this compound were not prominently found, the methodologies used to assess such properties in polycyclic aromatic compounds are well-established. These include Magnetically Induced Current Density (MICD), Nucleus-Independent Chemical Shifts (NICS), and Isomerization Stabilization Energy (ISE). acs.org
Magnetically Induced Current Density (MICD) Analysis
Magnetically Induced Current Density (MICD) is a computational method used to visualize electron delocalization in a molecule when it is subjected to an external magnetic field. researchgate.netzenodo.org The resulting vector field map shows the pathways of induced currents. Diatropic (clockwise) currents inside a ring are a hallmark of aromaticity, as they generate an induced magnetic field that opposes the external field. github.io Conversely, paratropic (counter-clockwise) currents indicate anti-aromaticity. By analyzing the current density maps, one can identify global ring currents encompassing the entire molecule, as well as local currents within individual rings, providing a detailed picture of the electronic structure and aromatic character. researchgate.net For a polycyclic system like this compound, MICD analysis would reveal the relative aromaticity of the individual benzene (B151609) and pyridine (B92270) rings within the fused system.
Nucleus-Independent Chemical Shifts (NICS)
The Nucleus-Independent Chemical Shift (NICS) method is a widely used computational tool for quantifying the aromaticity of a cyclic system. github.ionih.gov It involves placing a "ghost" atom (a nucleus with no electrons) at a specific point, typically the geometric center of a ring (NICS(0)) or at a position 1 Å above the ring plane (NICS(1)). nih.gov The calculated magnetic shielding at this point, with its sign reversed, gives the NICS value. A negative NICS value indicates a diamagnetic ring current and thus aromaticity, while a positive value signifies a paramagnetic ring current and anti-aromaticity. github.io Values close to zero suggest a non-aromatic character. For a polyaromatic system like this compound, calculating NICS values for each of its constituent rings would allow for a quantitative comparison of their local aromaticities.
Advanced Analytical Techniques for Indeno 1,2,3 De Isoquinoline Research
Spectroscopic Characterization Methods
Spectroscopic techniques are fundamental in characterizing the electronic and structural properties of indeno[1,2,3-de]isoquinolines.
UV-Visible Spectroscopy and Solvent Dependency Studies
UV-Visible absorption spectroscopy is a key method for investigating the electronic transitions within indeno[1,2,3-de]isoquinoline derivatives. The absorption spectra of these compounds are sensitive to the solvent environment, a phenomenon known as solvatochromism.
An integrated experimental and computational study on the parental this compound compound, NSC314622, and two of its derivatives, NSC724998 and NSC725776, revealed a notable dependence of their UV-Vis spectra on solvent polarity. nih.gov Specifically, the relative absorption intensities at approximately 270 nm and 290 nm were found to change with the polarity of the solvent. nih.gov In aprotic solvents, a decrease in the intensity ratio is observed when moving from a non-polar solvent like carbon tetrachloride (CCl4) to a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). nih.govresearchgate.net For instance, the UV/Vis absorption spectrum of NSC314622 in CCl4 shows distinct peaks, which are altered in DMSO. researchgate.netplos.org
This solvent-dependent behavior is primarily attributed to the keto-oxygens at positions 5 and 11 of the molecular scaffold, which act as the main chromophores involved in this polarity-dependent interaction. nih.govpurdue.edu Furthermore, in protic solvents like water, interactions at these keto-oxygen sites can lead to the formation of highly polarized tautomers, resulting in absorptions at wavelengths below 250 nm. nih.gov In aqueous solutions (PBS at pH 7.2), the sharp peaks seen in non-polar solvents are replaced by a broad, intense absorption at λ<250 nm with shoulders at 270 and 290 nm, and a broad band at 330 nm with a shoulder at 365 nm for NSC314622. nih.gov
Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), have been used to support these experimental findings, correlating the calculated electronic transitions with the observed UV-Vis spectra in different solvents. plos.org These studies highlight the importance of the solvent environment in modulating the electronic properties of indenoisoquinolines. nih.gov
| Compound | Solvent | λmax (nm) |
|---|---|---|
| NSC314622 | CCl4 | ~270, ~290, ~330, ~365 |
| DMSO | ~270, ~290, ~330, ~365 (altered intensities) | |
| NSC724998 | CCl4 | Not specified |
| NSC725776 | CCl4 | Not specified |
Fluorescence Emission Spectroscopy
Fluorescence spectroscopy provides valuable information about the excited state properties of indeno[1,2,3-de]isoquinolines. The fluorescence emission of these compounds can be influenced by their chemical structure and the surrounding solvent.
Studies on various polycyclic aromatic nitrogen heterocycles, including indeno[1,2,3-ij]isoquinoline, have shown that their fluorescence emission spectra can be either a single unsymmetrical band or two poorly resolved peaks, depending on the specific solute and solvent. optica.org For some isoquinoline (B145761) derivatives, the photophysical properties, including fluorescence quantum yield, are strongly affected by the solvent. mdpi.com For instance, in protic, hydrogen-bonding solvents like water, quantum yields can be higher compared to hydrocarbon solvents due to the stabilization of the excited state. mdpi.com
The fluorescence of certain isoquinoline derivatives has been observed to be sensitive to the viscosity of the solvent, suggesting a relationship between molecular rotation and fluorescence intensity. acs.org Protonation of the nitrogen atom in the isoquinoline ring system, which can occur in acidic environments, typically leads to a loss of fine structure in the emission spectrum and a significant red shift in the emission wavelength. optica.org
| Compound | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φfl) | Solvent |
|---|---|---|---|---|
| 1-(isoquinolin-3-yl)azetidin-2-one (3a) | 356 | Not specified | 0.963 | 0.1 M H2SO4 |
| 1-(isoquinolin-3-yl)imidazolidin-2-one (3e) | 377 | Not specified | Not specified | 0.1 M H2SO4 |
| N-methyl analog of 3e (5) | 380 | 448 | 0.479 | 0.1 M H2SO4 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.
The chemical shifts of protons in this compound systems are generally consistent with those expected from analogous aporphine (B1220529) alkaloids. cdnsciencepub.com The planarity of the this compound ring system influences the chemical shifts of substituents. For example, in some derivatives, the methoxy (B1213986) group protons exhibit different chemical shifts depending on their position relative to the phenyl group, which is affected by the planarity of the molecule. cdnsciencepub.com The structures of newly synthesized this compound derivatives are routinely confirmed by ¹H NMR, ¹³C NMR, and other spectroscopic methods. mdpi.comnih.gov
Crystallographic Analysis
Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive structural information for crystalline this compound compounds.
Single-Crystal X-ray Diffraction for Structural Elucidation
The structures of several this compound derivatives have been confirmed by single-crystal X-ray diffraction analysis. mdpi.comacs.org For example, the structure of 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one was determined using this technique, providing definitive proof of its molecular structure. mdpi.com The process involves collecting diffraction data from a single crystal, solving the structure using methods like direct methods, and refining the atomic positions and thermal parameters. mdpi.commdpi.com The quality of the crystal is paramount for obtaining high-resolution structural data. uhu-ciqso.es
| Parameter | Value |
|---|---|
| Compound | 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one |
| Radiation | MoKα (λ = 0.71073 Å) |
| Temperature | 291(2) K |
| Crystal System | Not specified |
| Space Group | Not specified |
Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Properties
Electrochemical methods, such as cyclic voltammetry (CV), are employed to investigate the redox properties of indeno[1,2,3-de]isoquinolines, providing insights into their electron transfer capabilities.
Cyclic voltammetry is a widely used technique for the initial redox characterization of a molecule, determining its redox potentials and the stability of its different oxidation states. The important parameters obtained from a cyclic voltammogram are the peak potentials (Ep) and peak currents (ip).
Studies on various isoquinoline and indenoisoquinoline derivatives have utilized cyclic voltammetry to determine their electrochemical properties. researchgate.netresearchgate.net For example, the redox potentials of diindenopyrene and its nitrogen-doped aza-analogs have been determined by CV and differential pulse voltammetry (DPV). researchgate.netcore.ac.uk The electron affinities of some benzo[de]isoquinoline-1,3-dione condensed azaacenes have also been studied using cyclic voltammetry, revealing reversible reduction peaks. rsc.orgnih.gov The electrochemical behavior, including oxidation and reduction potentials, can be influenced by factors such as pH and the nature of substituents on the indenoisoquinoline core. researchgate.net
| Compound | HOMO Energy (eV) |
|---|---|
| Diindenopyrene (3a) | -5.66 |
| Aza-analog (3c) | -5.88 |
Applications and Research Utility of Indeno 1,2,3 De Isoquinoline
Applications in Materials Science Research
The rigid, planar structure and the presence of a nitrogen heteroatom within the π-conjugated system of indeno[1,2,3-de]isoquinoline give rise to its notable electronic characteristics. smolecule.comsmolecule.com These properties are actively being harnessed in the development of advanced organic materials.
The development of novel organic semiconducting (OSC) materials is crucial for creating more versatile and cost-effective electronic devices like organic field-effect transistors (OFETs). google.com The indenoisoquinoline framework is a promising candidate for these applications due to its structural properties. smolecule.com While research into the parent this compound is ongoing, studies on related fused-ring systems highlight the potential of this structural class. For instance, polymers incorporating indenofluorene units have been developed as organic semiconductors, demonstrating that such fused aromatic systems are advantageous for achieving high charge-carrier mobility and stability. google.com
Researchers have designed and synthesized novel electroactive oligomeric materials based on an oligothiophene-naphthalimide assembly that incorporates an indeno[6,7,1-def]isoquinoline core. rsc.org These materials exhibit extended light absorption and have been shown to possess precisely tuned energy levels, making them compatible with common p-type dopants. rsc.org After doping, these oligomers demonstrated significant thermoelectric figures of merit, underscoring the utility of the indenoisoquinoline scaffold in semiconductor design. rsc.org The development of stable and tunable polycyclic aromatic compounds is a key goal in organic optoelectronics, and merging moieties like indole (B1671886) and indolizine (B1195054) into a single framework—similar in principle to the fused system in indenoisoquinoline—has been shown to allow for precise modulation of the electronic structure for OFET applications. acs.org
The electrical properties of materials based on indenoisoquinoline derivatives have been a subject of investigation. A study on the alternating current (AC) conductivity of thin films of an indeno[1,2-b]fluorene-6,12-dione, a related structural analog, showed that its conductivity is dependent on frequency and temperature. researchgate.net The mechanism of charge transport was identified as correlated barrier hopping, a common phenomenon in organic molecular solids. researchgate.net
Furthermore, the design of novel benzo[de]isoquinoline-1,3-dione (BQD) condensed asymmetric azaacenes has led to the creation of materials with high electron affinity. rsc.org These molecules function as strong electron acceptors, a crucial property for n-type semiconductors. rsc.org Single-crystal X-ray diffraction of these compounds revealed strong π–π stacking interactions, which are essential for efficient charge transport in the solid state. rsc.org The optical properties of these materials were also explored, with their absorption and emission spectra recorded in dilute solutions. rsc.org Such research into related structures demonstrates the potential for tuning the conductive and optical properties of materials derived from the broader indenoisoquinoline family.
Development of Organic Semiconductors
Indenoisoquinoline as Chemical Probes
The sensitivity of the indenoisoquinoline scaffold's electronic structure to its environment makes it a valuable tool for designing specialized chemical probes for research applications.
Derivatives of indenoisoquinoline have been effectively used as probes to study molecular interactions based on solvent polarity. An integrated experimental and computational study investigated the UV-Vis spectra of the indenoisoquinoline parent compound NSC314622 and two of its derivatives, NSC724998 and NSC725776. plos.orgpurdue.edu The study found a distinct dependence of the relative absorption intensities at approximately 270 nm and 290 nm on the polarity of the solvent. plos.orgpurdue.edu
The keto-oxygens at positions 5 and 11 of the molecular scaffold were identified as the principal chromophores responsible for this solvent-dependent behavior. plos.orgpurdue.edu In a nonpolar solvent like carbon tetrachloride (CCl₄), the absorption peak around 270 nm is more intense, whereas in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), the peak at 290 nm dominates. plos.orgresearchgate.net This shift is due to the stabilization of different electronic transitions by the solvent environment. These findings suggest that the keto-oxygens are significant polarizable groups that can serve as useful indicators for monitoring interactions with molecular receptors. plos.org
| Solvent | Solvent Type | Peak 1 Wavelength (nm) | Peak 2 Wavelength (nm) | Observation |
|---|---|---|---|---|
| Carbon Tetrachloride (CCl₄) | Nonpolar Aprotic | ~270 | ~290 | The peak at ~270 nm is more intense than the peak at ~290 nm. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~270 | ~290 | The peak at ~290 nm is more intense than the peak at ~270 nm. |
The inherent optical properties of the isoquinoline (B145761) ring system make it an attractive foundation for the design of fluorescent probes. nih.gov Research has demonstrated that isoquinoline derivatives can exhibit notable fluorescence, paving the way for their use in various imaging and sensing applications. nih.gov
Building on this potential, functionalized indenoisoquinoline derivatives have been successfully designed as fluorescent probes for biological imaging. researchgate.net In one study, two fluorescent probes, designated RR11 and MSA14 (compound 23), were synthesized from indenoisoquinoline precursors. researchgate.net These probes were developed for preliminary near-infrared (NIR) fluorescent imaging in human ovarian cancer xenograft models. researchgate.net The design involved coupling the core indenoisoquinoline structure with a fluorescent reporter moiety, demonstrating the scaffold's utility as a building block for creating targeted probes for advanced biological applications. researchgate.net
Biological Interaction Mechanisms in in Vitro Systems
Topoisomerase I (Top1) Inhibition and Poisoning Mechanisms
Indeno[1,2,3-de]isoquinoline derivatives are potent inhibitors of DNA topoisomerase I (Top1), an essential enzyme that manages DNA topology during critical cellular processes like replication and transcription. smolecule.com Their primary mechanism of action involves trapping the Top1-DNA covalent complex, a process that ultimately leads to cell death. This classifies them as Top1 "poisons" rather than "suppressors," which would only inhibit the enzyme's catalytic activity. nih.gov
Induction of DNA Cleavage Complexes
Indeno[1,2,3-de]isoquinolines stabilize the transient covalent complex formed between Top1 and DNA. nih.gov This "cleavage complex" is a normal intermediate in the Top1 catalytic cycle, where the enzyme nicks one strand of the DNA to relieve supercoiling. aacrjournals.org The drug binds to this complex, preventing the subsequent religation of the DNA strand. nih.govnih.gov This leads to an accumulation of single-strand DNA breaks, which are converted into lethal double-strand breaks during DNA replication, triggering a DNA damage response and ultimately apoptosis. frontiersin.org
Several indenoisoquinoline derivatives, including NSC 725776 and NSC 724998, have been shown to induce these Top1-DNA covalent complexes at nanomolar concentrations in cancer cells. nih.govaacrjournals.org A key feature of these compounds is the persistence of the cleavage complexes even after the drug is removed, a characteristic that distinguishes them from other Top1 inhibitors and suggests a prolonged duration of action. nih.govgibsononcology.com For instance, the Top1 cleavage complexes induced by NSC 725776 and NSC 724998 persist longer than those induced by camptothecin (B557342) and its derivatives. aacrjournals.org
The specific sites on the DNA where these cleavage complexes are formed can differ between various indenoisoquinoline derivatives and also in comparison to other classes of Top1 inhibitors. For example, while some cleavage sites are shared between the indenoisoquinoline MJ-III-65 (NSC 706744) and camptothecin, others are unique to each compound. aacrjournals.org Specifically, NSC 725776 and NSC 724998 show a strong preference for a particular cleavage site (site 44) that is also favored by NSC 706744 but not by camptothecin. aacrjournals.org
Topoisomerase II Inhibition
While the primary target of most studied indenoisoquinolines is Top1, some derivatives have also demonstrated inhibitory activity against topoisomerase II (Top2). acs.org For instance, certain indeno[1,2-c]isoquinolin-5,11-diones bearing two cationic aminoalkyl side chains have been identified as potent human topoisomerase II inhibitors. acs.org
The structural features that confer Top2 inhibition appear to be distinct from those required for potent Top1 activity. Research has shown that the placement and nature of side chains on the indenoisoquinoline core are critical. For example, an increased Top2 inhibition was observed with a cationic aminoalkyl side chain at the C-8 position rather than the C-9 position. acs.org Furthermore, the introduction of a dimethylaminoethoxy side chain at the C-8 position on an N-6 monosubstituted derivative suppressed Top1 poisoning activity while enhancing Top2 inhibition. acs.org
Some compounds, like the copper(II) indenoisoquinoline complex WN197, exhibit dual inhibitory activity, inhibiting Top1 at low doses and Top2α and Top2β at higher doses. frontiersin.orgresearchgate.net It is important to note that for some of the most cytotoxic indeno[1,2-c]isoquinolin-5,11-dione derivatives, their cytotoxicity was only partially reduced in cell lines with mutated Top2, suggesting that other targets may also be involved in their mechanism of action. acs.orgnih.gov
Direct and Indirect DNA Interaction Studies
The planar structure of the indenoisoquinoline ring system is well-suited for interaction with DNA. This interaction can occur both in the context of the Top1-DNA ternary complex and through direct binding to DNA.
DNA Intercalation Properties
Several indenoisoquinoline derivatives have been shown to intercalate into DNA. aacrjournals.org This mode of binding, where the planar aromatic core of the molecule inserts itself between the base pairs of the DNA double helix, is a common feature of many Top1 and Top2 inhibitors. nih.govaacrjournals.org X-ray crystallography has confirmed that the isoquinoline (B145761) ring of these compounds intercalates into the scissile (cleaved) DNA strand, while the indenone ring intercalates into the non-scissile strand. nih.gov
This intercalation is a crucial part of the Top1 poisoning mechanism, as it helps to stabilize the cleavage complex. aacrjournals.org The drug essentially acts as a wedge, preventing the DNA from realigning for the religation step. nih.gov However, strong DNA intercalation can also be a mechanism of action in itself. At high concentrations, some indenoisoquinolines can inhibit Top1's enzymatic activity through direct DNA intercalation, which may prevent the enzyme from binding to its substrate. acs.orgacs.org
The copper(II) indenoisoquinoline complex WN197 has also been shown to possess DNA intercalation properties. frontiersin.orgmdpi.com The addition of certain side chains, such as lysine (B10760008) and arginine residues, can enhance the DNA binding affinity of indeno[1,2-c]isoquinolin-5,11-diones. nih.gov
Influence on Cellular Processes in Research Models
The enzyme-inhibiting activities of indenoisoquinoline and its related derivatives translate into significant effects on various cellular processes in research models.
The dual inhibition of Top1 and Tdp1 by indenoisoquinolines leads to increased DNA damage in cancer cells. nih.gov This is evidenced by the formation of γ-H2AX foci, a marker of DNA double-strand breaks. nih.gov The synergy observed with PARP inhibitors in HRD cells highlights a targeted influence on cell viability, selectively killing cancer cells with specific genetic vulnerabilities. nih.govnih.gov Furthermore, SLFN11-positive cancer cells, which are prone to cell death under replicative stress, show heightened sensitivity to indenoisoquinolines. nih.govresearchgate.net
For the related indenoquinoxaline derivatives, their influence is equally diverse. As JNK inhibitors, they suppress the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in human monocytic cells stimulated with lipopolysaccharide (LPS). nih.govdrugbank.com This is achieved by inhibiting downstream events like c-Jun phosphorylation and NF-κB/AP-1 activation, demonstrating a clear impact on inflammatory signaling pathways. mdpi.comnih.govdrugbank.com
The TrpRS-inhibiting spirooxindole-indenoquinoxaline derivatives have been shown to inhibit the proliferation of diffuse large B-cell lymphoma (DLBCL) cell lines, with IC₅₀ values in the low micromolar range. nih.govsci-hub.se Compound 6e was also found to induce autolysis in methicillin-resistant Staphylococcus aureus (MRSA) strains, indicating a profound effect on bacterial cell wall integrity and survival. nih.gov
Modulation of Cell Differentiation Pathways
Certain derivatives of this compound have been shown to influence cellular differentiation processes, particularly in the context of cancer therapy. One approach to cancer treatment involves inducing differentiation in malignant cells, and some isoquinoline compounds have demonstrated the ability to enhance this process.
For instance, a study investigating indeno[1,2,c]isoquinolines found that these compounds could significantly augment the differentiation of human myeloid leukemia HL-60 and NB4 cells, especially when used in combination with all-trans retinoic acid (ATRA). nih.gov Among the tested compounds, 6-(4-methoxybenzyl)-2,11-dimethyl-6H,11H-indeno[1,2-c]isoquinolin-5-one (IIQ-16) was identified as having the most potent differentiation-enhancing activity. nih.gov This effect was found to be mediated through a signaling pathway involving protein kinase C, extracellular signal-regulated kinase, and c-Jun N-terminal kinase. nih.gov
Another derivative, 3-amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-c]isoquinoline (AM6-36) , which shares structural similarities with naturally occurring isoquinolines, was reported to induce activities mediated by the retinoid X receptor (RXR) response element. acs.orgresearchgate.net This interaction is significant as RXR is a target for cancer chemoprevention and treatment. acs.orgresearchgate.net In human leukemia HL-60 cells, AM6-36 was observed to potentially suppress cell proliferation at lower concentrations and induce cell death at higher concentrations. acs.org At a concentration of 0.25 µM, AM6-36 appeared to promote differentiation in these cells. acs.org
Induction of Autophagy Markers
Autophagy, a cellular process of self-degradation, is another pathway that can be modulated by this compound derivatives. Several studies have indicated that certain compounds based on this scaffold can induce autophagy in cancer cells, which can contribute to cell death.
A novel copper(II) indenoisoquinoline complex, WN197 , was shown to induce autophagy in three adenocarcinoma cell lines: MDA-MB-231, HeLa, and HT-29. nih.govfrontiersin.org Treatment with WN197 led to the degradation of p62/sequestosome-1, synthesis of Beclin-1, and an increase in the conversion of LC3-I to LC3-II, all of which are key markers of autophagy. nih.gov Furthermore, the study identified the phosphorylation of the RAPTOR component in the mTORC1 complex, a characteristic feature of autophagy-induced cell death. nih.gov
Similarly, another copper(II) indenoisoquinoline complex, WN198 , was also found to induce autophagy in cancer cell lines. nih.govresearchgate.net Treatment with WN198 resulted in the accumulation of Beclin-1 and the formation of LC3-II in MDA-MB-231, HeLa, and HT-29 cells. nih.govresearchgate.netresearchgate.net
| Compound | Cell Lines | Observed Autophagy Markers | Reference |
|---|---|---|---|
| WN197 | MDA-MB-231, HeLa, HT-29 | p62 degradation, Beclin-1 synthesis, increased LC3-II | nih.govfrontiersin.org |
| WN198 | MDA-MB-231, HeLa, HT-29 | Beclin-1 accumulation, LC3-II formation | nih.govresearchgate.netresearchgate.net |
Effects on Cell Cycle Progression
This compound derivatives have been observed to interfere with the normal progression of the cell cycle, often leading to cell cycle arrest at specific phases. This disruption can be a critical mechanism for their anticancer effects.
The copper(II) indenoisoquinoline complex WN197 was found to induce a G2 phase arrest in MDA-MB-231, HeLa, and HT-29 adenocarcinoma cells. nih.govfrontiersin.org This arrest was characterized by the unphosphorylated form of histone H3, accumulation of phosphorylated Cdk1, and the association of Cdc25C with the 14-3-3 protein. nih.gov The study also noted that the cell cycle is halted in the G2 phase through the inhibitory phosphorylation of Cdc25C on serine 216. nih.gov
Another study on an indeno[1,2-c]quinoline derivative, 22c , showed its effect on the cell cycle of HeLa cells. Treatment with this compound led to an accumulation of cells in the S phase and an increase in DNA polyploidy, as well as the subG1 phase after 24 hours.
The indenoisoquinoline LMP-400 , a topoisomerase I inhibitor, has been shown to induce both S- and G2–M-phase arrest. aacrjournals.org In HT29 colon carcinoma cells, LMP-400 treatment resulted in a marked inhibition of S-phase progression. aacrjournals.org
The derivative AM6-36 was also found to affect the cell cycle distribution in HL-60 cells. acs.org
| Compound | Cell Line(s) | Effect on Cell Cycle | Reference |
|---|---|---|---|
| WN197 | MDA-MB-231, HeLa, HT-29 | G2 phase arrest | nih.govfrontiersin.org |
| 22c | HeLa | S phase accumulation, increased polyploidy and subG1 phase | |
| LMP-400 | HT29 | S- and G2–M-phase arrest, inhibition of S-phase progression | aacrjournals.org |
| AM6-36 | HL-60 | Altered cell cycle distribution | acs.org |
Investigation of Neuroprotective Effects of Derivatives
The neuroprotective potential of isoquinoline alkaloids and their derivatives is an area of active research. nih.govmdpi.com While direct studies on the neuroprotective effects of the parent this compound are limited, research on related structures suggests potential avenues for investigation.
Studies on substituted indanone and piperidine (B6355638) hybrids, which share some structural similarities, have shown neuroprotective effects in in vitro models of neuronal injury. nih.gov For instance, some indanone derivatives demonstrated superior neuroprotective effects in an oxygen glucose deprivation/reperfusion (OGD/R)-induced rat primary neuronal cell injury model. nih.gov Additionally, preliminary studies on 2H,3H,6H,7H,8H-indeno[5,6-b] mdpi.comdioxin-6-one suggest it may have neuroprotective effects by reducing neuroinflammation and protecting neuronal cells from apoptosis induced by toxic agents. Tetrahydroisoquinoline (THIQ) derivatives have also been investigated for their neuroprotective properties, with some showing the ability to reduce oxidative stress and apoptosis in neuronal cells.
These findings in related compound classes suggest that this compound derivatives could be promising candidates for future neuroprotection studies.
Antibacterial Activity in Microbiological Studies
Several studies have explored the antibacterial properties of isoquinoline and this compound derivatives against a range of bacterial strains.
One study investigated a series of tricyclic isoquinoline derivatives and found that compounds 8d and 8f exhibited antibacterial properties against some Gram-positive pathogens. mdpi.com Specifically, compound 8d was active against Staphylococcus aureus and Enterococcus faecium, while compound 8f showed activity against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. mdpi.com
Another study focused on 11H-indeno[1,2-b]quinoxaline-11-one and demonstrated its broad-spectrum antibacterial action against Salmonella typhimurium, Klebsiella pneumoniae, and Bacillus subtilis. ekb.eg The minimum inhibitory concentration (MIC) values were recorded as 10, 20, and 20 mM, respectively. ekb.eg
Furthermore, a series of indeno[1,2-b]pyridin-5-one derivatives were synthesized and evaluated for their antibacterial properties. tandfonline.com Derivatives 4a, 4f, 6c, and 6f showed significant antimicrobial efficacy, with MIC values ranging from 4 to 512 μg/mL against various microorganisms. tandfonline.com
| Compound/Derivative Series | Bacterial Strains | Observed Activity | Reference |
|---|---|---|---|
| Tricyclic isoquinoline derivative 8d | Staphylococcus aureus, Enterococcus faecium | MIC = 16 µg/mL (S. aureus), 128 µg/mL (E. faecium) | mdpi.com |
| Tricyclic isoquinoline derivative 8f | Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecium | MIC = 32 µg/mL (S. aureus), 32 µg/mL (S. pneumoniae), 64 µg/mL (E. faecium) | mdpi.com |
| 11H-indeno[1,2-b]quinoxaline-11-one | Salmonella typhimurium, Klebsiella pneumoniae, Bacillus subtilis | MIC = 10 mM (S. typhimurium), 20 mM (K. pneumoniae & B. subtilis) | ekb.eg |
| Indeno[1,2-b]pyridin-5-one derivatives (4a, 4f, 6c, 6f) | Various Gram-positive and Gram-negative bacteria | MIC values ranging from 4 to 512 μg/mL | tandfonline.com |
Structure Activity Relationship Sar Principles for Indeno 1,2,3 De Isoquinoline Derivatives
Impact of Substitution Patterns on Biological Activity
The substitution pattern on the aromatic rings of the indeno[1,2,3-de]isoquinoline core is a critical determinant of its interaction with the Top1-DNA complex and, consequently, its biological efficacy.
Specific functional groups have been identified as key modulators of activity, significantly enhancing or diminishing the potency of this compound derivatives.
Nitro Group: The introduction of a nitro group, an electron-withdrawing substituent, at the 3-position of the isoquinoline (B145761) ring has been consistently shown to enhance both Top1 inhibitory activity and cytotoxic potency. purdue.edunih.govnih.govresearchgate.net The potency of 3-nitroindenoisoquinolines is often significant; however, the potential for in vivo reduction of the nitro group to species with non-specific reactivity has prompted research into bioisosteric replacements. purdue.edu Studies have shown that replacing the 3-nitro group with fluorine or chlorine can retain considerable biological activity with potentially reduced toxicity. purdue.edu Conversely, the reduction of the nitro group to its corresponding aniline (B41778) form leads to a dramatic 100-fold loss in cytotoxicity and a complete abrogation of Top1 inhibition, highlighting the critical role of the electron-withdrawing nature of the nitro group in this position. nih.gov
Methoxy (B1213986) Group: Methoxy groups, which are electron-donating, also play a crucial role, particularly when substituted on the indenone ring (D-ring). nih.gov Research indicates that a single methoxy group at the 9-position of a nitrated this compound provides superior biological activity. nih.govresearchgate.netnih.gov This substitution has been shown to improve the cytotoxicity of already potent Top1 inhibitors. nih.govacs.org The combination of a 9-methoxy group with a 3-nitro group has been a successful strategy in developing highly potent analogues. nih.gov However, the number and position of methoxy groups are critical, as increasing substitution can lead to detrimental steric clashes. nih.gov
Aminoalkyl Group: The side chain attached to the lactam nitrogen is a major determinant of activity. The presence of an ω-aminoalkyl substituent is a key feature of many potent this compound inhibitors. acs.orgnih.gov These basic side chains are believed to project into the major groove of DNA, contributing to the stability of the drug-DNA-enzyme ternary complex. nih.govacs.org A primary ammonium (B1175870) ion at the terminus of the side chain appears to be a critical feature for activity. nih.gov
| Functional Group | Position | Effect on Biological Activity |
| Nitro (NO₂) purdue.edunih.govnih.gov | 3-position | Significantly enhances Top1 inhibition and cytotoxicity. |
| Aniline (NH₂) nih.gov | 3-position | Drastically reduces/negates activity (when reduced from nitro). |
| Fluorine (F), Chlorine (Cl) purdue.edu | 3-position | Can serve as effective bioisosteres for the nitro group. |
| Methoxy (OCH₃) nih.govnih.govnih.gov | 9-position | Affords superior biological activity, improves cytotoxicity. |
| Aminoalkyl acs.orgnih.gov | Lactam Nitrogen | Crucial for potent activity; projects into DNA major groove. |
The regiochemistry of substitution on the this compound core profoundly influences biological outcomes.
Indenone Ring (D-Ring): As noted, the 9-position is a privileged site for substitution, with a methoxy group here leading to enhanced activity. nih.govresearchgate.netnih.gov The 8- and 9-positions of the indenoisoquinoline scaffold occupy a space analogous to the 10- and 11-positions of camptothecin (B557342), an area where steric bulk can negatively impact interactions within the Top1-DNA cleavage complex. nih.gov
Isoquinoline Ring (A-Ring): The 3-position is a critical site, where an electron-withdrawing nitro group confers high potency. purdue.edunih.gov Modifications at the 2-position with three-carbon aminoalkyl side chains have also yielded dual inhibitors of Top1 and Tyrosyl-DNA Phosphodiesterase I (TDP1). acs.org
Heterocyclic Analogues (Azaindenoisoquinolines): When a nitrogen atom is incorporated into the D-ring to create azaindenoisoquinolines, its position is paramount. Analogues with the nitrogen at the 7-position exhibit the most potent Top1 inhibitory activity and cytotoxicity, along with improved water solubility. nih.govnih.gov Placing the nitrogen at other positions, such as 8, 9, or 10, results in diminished activity. nih.gov
The planar, polycyclic structure of the this compound core is fundamental to its primary mechanism of action: intercalation into DNA. nih.govacs.org
Planarity: A high degree of planarity is essential for the molecule to effectively slide between the DNA base pairs at the enzyme's cleavage site, which is a hallmark of interfacial Top1 inhibition. nih.govaacrjournals.org
Steric Hindrance: There are strict steric limitations for substituents, particularly on the indenone ring which interacts with the non-scissile DNA strand. nih.gov Bulky substituents can cause deleterious steric clashes with the DNA backbone, leading to a significant loss of biological activity. This has been observed in analogues with multiple methoxy groups, such as di- and tri-methoxy derivatives, which show reduced potency compared to mono-substituted compounds. nih.gov While some bulk is tolerated on the lactam aminoalkyl side chain, there is a limit before activity is compromised. nih.gov
Positional Effects of Substituents on Activity Modulation
Influence of Lactam Side Chain Length on Enzyme Inhibition
The length of the aminoalkyl side chain attached to the lactam nitrogen has been systematically studied, revealing a clear optimal range for activity. A linker of 2 to 4 atoms between the lactam nitrogen and the terminal amino group consistently confers the most potent Top1 inhibition and cytotoxicity. nih.govebi.ac.ukresearchgate.netresearchgate.net
As the side chain length increases beyond this optimal range, a corresponding decrease in the ability to inhibit Top1 is observed. nih.gov This suggests a specific spatial requirement for the terminal basic group to make productive interactions within the DNA major groove or with the enzyme itself. This 2-4 atom spacer has become a standard feature in the design of highly potent this compound analogues. nih.gov Even when parts of the linker are replaced by a more rigid structure, such as a pyridine (B92270) ring, a three-carbon spacing maintains potent Top1 inhibition. nih.govebi.ac.ukresearchgate.net
| Linker Length (atoms) | Topoisomerase I Inhibition | Cytotoxicity |
| 0-1 | Reduced | Reduced |
| 2-4 nih.govebi.ac.ukresearchgate.net | Optimal | Optimal |
| >4 nih.gov | Decreased | Decreased |
Correlation Between Electronic Structure and Biological Efficacy
The electronic properties of the this compound molecule are deeply correlated with its biological function. Quantitative Structure-Activity Relationship (QSAR) studies have confirmed that both electrostatic and steric fields are significant contributors to the molecule's potency. mdpi.com
The enhancement of activity by a 3-nitro group (electron-withdrawing) and beneficial substitutions with methoxy groups (electron-donating) underscores the importance of a finely tuned electronic distribution across the aromatic system. nih.gov QSAR models have highlighted that the 3-position of the isoquinoline ring benefits from bulky, electron-withdrawing substituents to maximize activity. mdpi.com
Furthermore, theoretical calculations suggest that the electronic structure is key to the fundamental π-stacking interactions with DNA base pairs. nih.gov It has been proposed that increasing the electron affinity of the aromatic system, for example by incorporating a nitrogen atom to create azaindenoisoquinolines, facilitates a charge-transfer complex with DNA, thereby strengthening the π-π stacking and improving inhibitory activity. nih.gov
Elucidation of Structural Determinants for DNA Binding and Enzyme Interaction
The ultimate biological effect of indeno[1,2,3-de]isoquinolines is determined by their specific interactions within the ternary complex formed by the drug, Top1, and DNA.
Intercalation: The primary structural determinant for activity is the planar polycyclic core, which acts as an intercalator. acs.orgaacrjournals.orgnih.gov X-ray crystallography and molecular modeling have shown that the molecule orients itself between the DNA base pairs flanking the enzyme-mediated cleavage site. nih.govacs.org Specifically, the isoquinoline portion (A-ring) intercalates into the scissile strand (the strand that is cut), while the indenone portion (D-ring) stacks against the non-scissile strand. nih.gov This intercalation physically prevents the enzyme from re-ligating the broken DNA backbone. nih.gov
Side Chain and Groove Binding: The aminoalkyl side chain on the lactam nitrogen is consistently shown to project out into the major groove of the DNA. nih.govacs.org This positioning allows the basic amine to form favorable interactions that help anchor the drug in the complex.
Hydrogen Bonding: Specific hydrogen bonds between the drug and the enzyme are critical for stabilizing the ternary complex. The lactam carbonyl group, for instance, is oriented in the minor groove where it can form a key hydrogen bond with the side chain of the amino acid residue Arginine-364 (Arg364) of Top1. acs.orgacs.org Mutation of this residue confers resistance to this class of drugs, confirming the importance of this interaction. acs.org
π-Stacking: The stability of the intercalated complex is heavily reliant on π-π stacking interactions between the aromatic system of the this compound and the DNA base pairs. nih.govnih.gov Ab initio quantum mechanics calculations have confirmed that these stacking interactions, along with electrostatic complementarity, are the major forces determining the binding orientation and stability of the drug in the cleavage complex. nih.gov
Future Research Directions and Prospects for Indeno 1,2,3 De Isoquinoline
In-depth Elucidation of Specific Molecular Pathways and Targets
A primary focus of past research has been the role of indenoisoquinolines as Top1 inhibitors. derpharmachemica.com These compounds act as "poisons," stabilizing the ternary complex formed by the drug, DNA, and the Top1 enzyme, which ultimately hinders DNA replication and transcription in rapidly dividing cancer cells. purdue.edu However, future investigations must move beyond this primary mechanism to build a more comprehensive understanding of their cellular impact.
Key future research avenues include:
Exploring Secondary and Dual-Targeting Mechanisms: Research has indicated that some indenoisoquinoline derivatives may act as dual inhibitors of both Top1 and Tyrosyl-DNA Phosphodiesterase I (TDP1), an enzyme involved in the repair of Top1-mediated DNA damage. acs.org Further studies are needed to systematically explore and validate this dual inhibition and to understand how it can be exploited for more effective therapeutic strategies.
Interaction with Alternative DNA Structures: Certain indenoisoquinoline derivatives have been found to stabilize G-quadruplex structures, particularly in the promoter region of oncogenes like MYC. researchgate.net A deeper investigation into the structural requirements for this interaction and the downstream consequences of G-quadruplex stabilization is a promising area of research.
Mapping Downstream Signaling Cascades: Inhibition of Top1 or interaction with DNA structures triggers a cascade of cellular responses, including cell cycle arrest and apoptosis. bohrium.com Elucidating the specific signaling pathways (e.g., p53-dependent pathways) that are activated by different indenoisoquinoline analogues will be crucial for predicting cellular responses and identifying potential combination therapies. bohrium.com
Investigating Non-Cancer Pathways: Studies have shown that indenoisoquinoline derivatives can influence the differentiation of human myeloid leukemia cells and may interact with pathways involved in hematopoiesis. smolecule.com Additionally, some derivatives exhibit affinity for dopamine (B1211576) receptors, suggesting potential applications in treating neurological conditions like Parkinson's disease. researchgate.net A thorough exploration of these non-cancer-related molecular targets is a significant frontier.
| Molecular Target | Research Focus | Relevant Indenoisoquinoline Derivatives |
| Topoisomerase I (Top1) | Primary target; stabilization of the Top1-DNA cleavage complex. purdue.edu | Nitrated indenoisoquinolines, Norindenoisoquinolines, LMP400, LMP776. purdue.edunih.govresearchgate.net |
| TDP1 | Dual inhibition with Top1 for enhanced anticancer effect. acs.org | O-2 modified indenoisoquinolines. acs.org |
| G-Quadruplex DNA | Stabilization in oncogene promoters (e.g., MYC). researchgate.net | C-11 substituted indenoisoquinolines. researchgate.net |
| Dopamine Receptors (D1/D2) | Potential for treating neurological disorders. researchgate.net | 5,6-dioxygenated-7-phenyl-hexahydrocyclopenta[ij]isoquinolines (HCPIQs). researchgate.net |
Rational Design of Novel Indenoisoquinolines with Optimized Research Profiles
The future development of indenoisoquinolines relies heavily on the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. purdue.edu This process is guided by an increasing body of structure-activity relationship (SAR) data and the availability of crystal structures of inhibitor-enzyme-DNA complexes. nih.gov
Key strategies for future design include:
Structure-Based Drug Design (SBDD): The use of X-ray crystal structures of Top1-DNA-indenoisoquinoline complexes provides a powerful tool for designing new analogues. nih.gov A "mix-and-match" strategy, where effective substituents from different inhibitors are rationally exchanged based on their spatial location in the binding pocket, can lead to the development of more potent compounds. nih.gov
Systematic Substituent Modification: Research has identified several key positions on the indenoisoquinoline scaffold where modifications can significantly impact activity. Future work will continue to explore substitutions at the C-11 position, optimization of the 9-position, and modifications to the lactam side chain to fine-tune the biological activity and physical properties of the compounds. purdue.eduresearchgate.net
Improving Pharmacokinetic Properties: A significant advantage of indenoisoquinolines over other Top1 inhibitors like camptothecins is their enhanced hydrolytic stability. purdue.edu Future design efforts will focus on further optimizing these properties to improve drug delivery and persistence at the target site. This includes synthesizing derivatives lacking certain aromatic ring substituents to understand their role in the biological profile. acs.org
Exploration of New Research Avenues in Chemical Biology
While the focus has largely been on anticancer applications, the unique structure of indenoisoquinolines makes them valuable tools for exploring broader questions in chemical biology. smolecule.com
Promising new research avenues include:
Antimicrobial and Anti-inflammatory Agents: Preliminary studies have reported that certain indenoisoquinoline derivatives possess antibacterial, antifungal, and anti-inflammatory properties. smolecule.com A systematic screening of diverse indenoisoquinoline libraries against various pathogens and in inflammatory models could uncover novel lead compounds in these therapeutic areas.
Probes for Neurological Research: The discovery of indenoisoquinoline derivatives with high affinity and selectivity for dopamine receptors opens the door to their development as chemical probes to study the role of these receptors in psychosis, depression, and neurodegenerative diseases. researchgate.net
Tools for Studying DNA-Protein Interactions: Given their ability to interact with both Top1 and unique DNA structures like G-quadruplexes, indenoisoquinolines can be used as chemical tools to investigate the complex interplay between DNA topology, protein binding, and gene regulation. purdue.eduresearchgate.net
Advancements in Material Science Applications
The potential of the indenoisoquinoline scaffold extends beyond biology into the realm of material science. As polycyclic aromatic compounds, they possess unique electronic and photophysical properties that are yet to be fully exploited. smolecule.comsmolecule.com
Future research in this area could focus on:
Organic Electronics: The planar, fused-ring structure of indeno[1,2,3-de]isoquinoline is conducive to π-stacking, a key property for charge transport in organic materials. smolecule.com This makes them potential candidates for the development of novel organic semiconductors for use in transistors and circuits.
Photonic Devices: The electronic properties that make these compounds interesting for electronics also suggest potential applications in photonic devices, such as organic light-emitting diodes (OLEDs) or photovoltaic cells. smolecule.com
Dyes and Pigments: Some derivatives are noted for their vivid colors and stability, indicating a potential application as specialized dyes or pigments for various industrial uses. smolecule.com
Integration of Advanced Computational Methodologies for Predictive Research
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of indenoisoquinoline-based agents. acs.org The integration of more advanced computational methods will be critical for navigating the vast chemical space of possible derivatives and for gaining deeper mechanistic insights.
Future directions include:
Enhanced Molecular Docking and Simulation: Docking programs are already used to predict the binding modes of indenoisoquinolines in the Top1-DNA complex and to rationalize SAR data. acs.orgnih.gov Future work will likely employ more sophisticated molecular dynamics simulations to understand the stability of these complexes over time and the subtle effects of structural modifications.
Predictive ADME Modeling: Computational models that predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties are essential for the early-stage filtering of drug candidates. mdpi.com Applying these models to virtual libraries of indenoisoquinolines can help prioritize the synthesis of compounds with more favorable drug-like properties.
Development of Novel Predictive Models: The creation of hypothetical models based on principles like charge complementarity and π-stacking interactions can aid in the rational design of more potent inhibitors. purdue.edu Machine learning and AI-driven models could further enhance these predictions by learning from the growing dataset of synthesized compounds and their biological activities.
| Computational Method | Application in Indenoisoquinoline Research |
| Molecular Docking (e.g., FlexX, GOLD) | Predicting binding poses in target enzymes like Top1 and TDP1; rationalizing SAR. acs.orgnih.gov |
| Structure-Based Design | Using crystal structures of target-ligand complexes to guide the design of new derivatives. acs.orgnih.gov |
| Molecular Modeling | Visualizing and analyzing inhibitor interactions, such as π-stacking with DNA bases. purdue.edu |
| ADME Property Calculation | In-silico prediction of pharmacokinetic properties to prioritize compounds for synthesis. mdpi.com |
Q & A
Basic Question: What are the common synthetic routes for Indeno[1,2,3-de]isoquinoline derivatives, and what catalysts are typically employed?
Answer:
this compound derivatives are synthesized via cyclization reactions using precursors like 2-alkynyl benzylimines or azides. Silver catalysis is prominent due to its ability to activate triple bonds and facilitate intramolecular nucleophilic additions . For example, a multi-step synthesis involving chlorination (SOCl₂, AlCl₃), hydrogenation (H₂/Pd-C), and diazotization (NaNO₂, HCl) has been reported, followed by azide-alkyne cycloaddition (NaN₃, DMSO) . Copper catalysts are also used in cascade reactions to form triazolo-fused derivatives under mild conditions .
Advanced Question: How can reaction conditions be optimized to improve yields in the synthesis of 5-amino-substituted Indeno[1,2-c]isoquinolines?
Answer:
Optimization involves adjusting solvent polarity, temperature, and catalyst loading. For 5-amino derivatives, introducing piperazinyl groups via nucleophilic substitution (e.g., using piperazine in DMSO at 90°C) enhances solubility and activity . QSAR studies suggest rigidifying the arylisoquinoline scaffold to improve topoisomerase I inhibition, with docking models (e.g., Surflex-Dock) guiding substituent placement for optimal binding . Reaction progress should be monitored via TLC and NMR to identify intermediate stability issues .
Basic Question: What analytical techniques are essential for characterizing this compound compounds?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation of substituents and ring systems .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formulas (e.g., C₂₂H₁₂ for Indeno[1,2,3-cd]pyrene derivatives) .
- Chromatography (HPLC/TLC) : To monitor reaction progress and purity .
- UV-Vis and Fluorescence Spectroscopy : For studying electronic properties in polycyclic aromatic systems .
Advanced Question: How can matrix interference in the quantification of Indeno[1,2,3-cd]pyrene analogs be mitigated during environmental analysis?
Answer:
Matrix interference, such as low MSD recovery (e.g., 49% for Indeno[1,2,3-cd]pyrene), can be addressed by:
- Isotope Dilution : Using deuterated internal standards (e.g., Indeno[1,2,3-cd]pyrene-d₁₂) to correct for signal suppression .
- Sample Cleanup : Solid-phase extraction (SPE) with silica or C18 columns to remove interfering PAHs .
- Validation Protocols : Applying "J" qualifiers to flagged data and reanalyzing samples with spiked surrogates to confirm accuracy .
Basic Question: What biological activities are associated with this compound derivatives?
Answer:
These compounds exhibit:
- Topoisomerase I Inhibition : 5-Amino-substituted derivatives (e.g., compound 7f) show cytotoxicity against tumor cell lines via DNA intercalation .
- Dopamine Receptor Agonism : Rigid β-phenyldopamine analogs act as full D1 agonists, with potential applications in Parkinson’s disease .
- Antimicrobial Activity : Structural analogs like tetrahydroisoquinolines demonstrate activity against bacterial and fungal pathogens .
Advanced Question: What computational methods are suitable for studying structure-activity relationships (SAR) in this compound derivatives?
Answer:
- Molecular Docking (Surflex-Dock) : To predict binding modes with targets like topoisomerase I .
- QSAR Modeling : Using descriptors like logP, polar surface area (PSA), and H-bonding capacity to correlate substituent effects with bioactivity .
- DFT Calculations : To analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity in silver-catalyzed cyclizations .
Basic Question: How do solvent polarity and acidity affect the stability of this compound derivatives?
Answer:
Polar aprotic solvents (e.g., DMSO) enhance solubility of nitrogen-containing heterocycles, while acidic conditions (e.g., HCl/MeOH) can protonate basic nitrogen atoms, stabilizing intermediates during synthesis . For photophysical studies, solvent polarity shifts UV-Vis absorption maxima due to changes in π→π* transitions .
Advanced Question: How can contradictions in biological activity data for this compound analogs be resolved?
Answer:
- Dose-Response Studies : Replicate assays across multiple cell lines to distinguish compound-specific effects from assay artifacts .
- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation pathways that may skew IC₅₀ values .
- Epistatic Analysis : Compare activity in wild-type vs. enzyme-deficient models (e.g., topoisomerase I knockouts) to confirm target engagement .
Basic Question: What are the key spectral signatures of this compound in NMR and IR spectroscopy?
Answer:
- ¹H NMR : Aromatic protons appear as multiplets in δ 7.2–8.5 ppm; methylene groups in tetrahydro derivatives resonate at δ 2.5–4.0 ppm .
- ¹³C NMR : Quaternary carbons in fused rings show signals near δ 125–140 ppm .
- IR : Stretching vibrations for C=N (∼1600 cm⁻¹) and C-O (∼1200 cm⁻¹) in oxadiazole-containing analogs .
Advanced Question: What strategies improve the enantiomeric purity of chiral this compound derivatives?
Answer:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL ligands in asymmetric catalysis to control stereochemistry during cyclization .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) to separate enantiomers via selective ester hydrolysis .
- Chiral HPLC : Employ cellulose-based columns (e.g., Chiralpak IB) for preparative-scale separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
